molecular formula C21H26N2O3S B2764501 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896275-40-4

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2764501
CAS No.: 896275-40-4
M. Wt: 386.51
InChI Key: ATMXGIKPSKTIKB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a tosylpyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tosylpyrrolidine intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The tosyl group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-tosylpyrrolidine: Shares the tosylpyrrolidine moiety but lacks the benzamide core.

    3,4-dimethylbenzamide: Contains the benzamide core but lacks the tosylpyrrolidine substituent.

Uniqueness

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the combination of the benzamide core and the tosylpyrrolidine substituent, which imparts specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-6-10-20(11-7-15)27(25,26)23-12-4-5-19(23)14-22-21(24)18-9-8-16(2)17(3)13-18/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMXGIKPSKTIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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